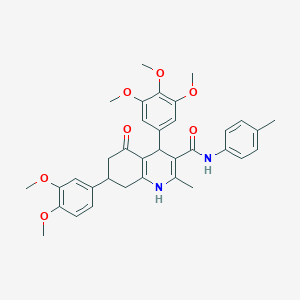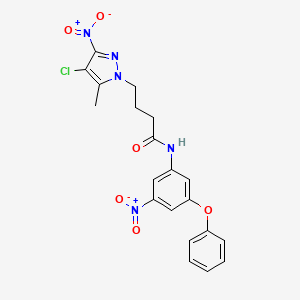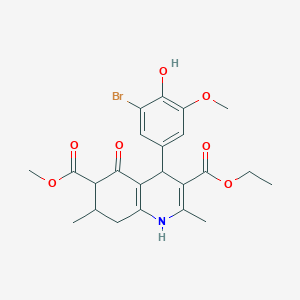![molecular formula C28H26N4O3S2 B11445455 2-{2-[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B11445455.png)
2-{2-[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-[3-(methylsulfanyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-{2-[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-[3-(methylsulfanyl)phenyl]acetamide is a complex organic molecule that features a combination of pyrazole, thiazole, and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-[3-(methylsulfanyl)phenyl]acetamide typically involves a multi-step process:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring. This can be achieved by reacting hydrazine with an appropriate diketone under acidic conditions.
Thiazole Ring Formation: The next step involves the formation of the thiazole ring. This can be done by reacting a thioamide with a haloketone in the presence of a base.
Coupling Reactions: The final step involves coupling the pyrazole and thiazole rings with the acetamide moiety. This can be achieved through a series of condensation reactions under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-{2-[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-[3-(methylsulfanyl)phenyl]acetamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide and thiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-{2-[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-[3-(methylsulfanyl)phenyl]acetamide: has several scientific research applications:
Medicinal Chemistry: The compound is being studied for its potential anticancer properties. It has shown promise in inhibiting the growth of certain cancer cell lines.
Biological Studies: The compound can be used as a probe to study the biological pathways involved in cancer progression.
Industrial Applications: The compound may have applications in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-{2-[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-[3-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets in cancer cells. The compound is believed to inhibit key enzymes involved in cell proliferation and survival, leading to apoptosis (programmed cell death). The exact molecular pathways are still under investigation, but it is thought to involve the inhibition of kinases and other signaling proteins.
Comparison with Similar Compounds
2-{2-[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-[3-(methylsulfanyl)phenyl]acetamide: can be compared with other similar compounds, such as:
- 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide .
- Methacetin .
These compounds share similar structural features but differ in their specific functional groups and biological activities. The unique combination of pyrazole, thiazole, and acetamide moieties in This compound
Properties
Molecular Formula |
C28H26N4O3S2 |
|---|---|
Molecular Weight |
530.7 g/mol |
IUPAC Name |
2-[2-[5-(4-methoxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]-4-oxo-1,3-thiazol-5-yl]-N-(3-methylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C28H26N4O3S2/c1-35-21-13-11-18(12-14-21)23-16-24(19-7-4-3-5-8-19)32(31-23)28-30-27(34)25(37-28)17-26(33)29-20-9-6-10-22(15-20)36-2/h3-15,24-25H,16-17H2,1-2H3,(H,29,33) |
InChI Key |
LDTOQJNNKGDOSB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C4=NC(=O)C(S4)CC(=O)NC5=CC(=CC=C5)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3-methylphenyl)-8-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11445380.png)
![8-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(4-ethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11445383.png)
![2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-methylpropanamide](/img/structure/B11445385.png)
![4-[1-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide](/img/structure/B11445393.png)

![N-{2-[(3-ethoxypropyl)amino]-1-(4-methylphenyl)-2-oxoethyl}-2-hydroxy-N-(thiophen-2-ylmethyl)benzamide](/img/structure/B11445411.png)
![Propan-2-yl 7-methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11445414.png)
![N-(2,3-dichlorophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11445423.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-[1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/structure/B11445427.png)

![ethyl 6-benzoylimino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11445449.png)
![8-butyl-6-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11445451.png)
![7-(4-methoxyphenyl)-5-phenyl-4-[(1-phenylethyl)sulfanyl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11445453.png)
